molecular formula C10H7ClFNO B8554103 2-Chloro-7-fluoro-8-methoxyquinoline

2-Chloro-7-fluoro-8-methoxyquinoline

Cat. No.: B8554103
M. Wt: 211.62 g/mol
InChI Key: BGDNZFFPVCWIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-fluoro-8-methoxyquinoline is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

2-chloro-7-fluoro-8-methoxyquinoline

InChI

InChI=1S/C10H7ClFNO/c1-14-10-7(12)4-2-6-3-5-8(11)13-9(6)10/h2-5H,1H3

InChI Key

BGDNZFFPVCWIPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1N=C(C=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-fluoro-8-methoxy-2-quinolinol (4a) (2.26 g, 11.7 mmol) and POCl3 (5.5 mL, 60 mmol) was refluxed for 1.5 hours. The contents were concentrated and neutralized with NaHCO3 and the mixture heated with water and AcOEt. The solution was filtered to remove undissolved impurities, followed by extraction. The organic layer was washed with saturated NaCl and dried with MgSO4. The product was recrystallized from ***CHCl3-hexanes, which yielded white crystals (2.24 g, 90% yield): mp 85-86° C.; 1H NMR (400 MHz, CDCl3) 8.06 (d, J=8.8 Hz, 1H) 7.48 (dd, J=8.8, 5.6 Hz, 1H), 7.37 (d, J=8.8 Hz, 1H), 7.35 (dd, J=9.2, 2.4 Hz, 1H), 4.23 (d, J=2.4 Hz, 3H). 19F NMR (376 MHz, CHCl3) −127.35 (dd, J=10.9, 2.6 Hz).
Name
7-fluoro-8-methoxy-2-quinolinol
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.